

A Comparative Analysis of the M5 Muscarinic Acetylcholine Receptor Across Species

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Compound of Interest

Compound Name: M5

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A deep dive into the structural and functional nuances of the **M5** receptor in humans, mice, and rats reveals a highly conserved protein with subtle yet significant pharmacological differences. This guide provides researchers, scientists, and drug development professionals with a comparative overview of **M5** receptor characteristics, supported by experimental data and detailed methodologies.

The **M5** muscarinic acetylcholine receptor (**M5** mAChR), a member of the G protein-coupled receptor (GPCR) superfamily, plays a crucial role in the central nervous system.^[1] Primarily coupled to Gq proteins, its activation triggers a signaling cascade that leads to the mobilization of intracellular calcium.^[1] This receptor is of significant interest to the scientific community due to its involvement in the modulation of dopamine release, making it a potential therapeutic target for conditions such as drug addiction and neurological disorders. Understanding the species-specific variations in its structure and function is paramount for the effective translation of preclinical research to clinical applications.

Quantitative Comparison of Ligand Binding and Agonist Potency

To facilitate a direct comparison of the pharmacological properties of the **M5** receptor across different species, the following table summarizes the binding affinities (pKi) and agonist potencies (pEC50) for key muscarinic ligands. It is important to note that direct comparative studies across all three species with a comprehensive set of ligands are limited. The data

presented here is compiled from various sources and should be interpreted with consideration of the different experimental conditions.

Ligand	Parameter	Human	Mouse	Rat
Carbachol	pEC50	4.8 ± 0.1[2]	5.8 ± 0.1[3]	Data not available
Oxotremorine-M	pEC50	Data not available	6.9 ± 0.1[3]	Data not available
Acetylcholine	pEC50	Data not available	6.7 ± 0.1[3]	Data not available

pEC50 values are presented as mean ± standard error of the mean (S.E.M.). Higher pEC50 values indicate greater potency.

Structural Insights: A High Degree of Conservation

The **M5** muscarinic receptor exhibits a high degree of amino acid sequence homology across mammalian species, suggesting a conserved structure and function. The human and rat **M5** receptors, for instance, share 89% sequence identity. This structural conservation is particularly pronounced in the transmembrane domains that form the ligand-binding pocket.

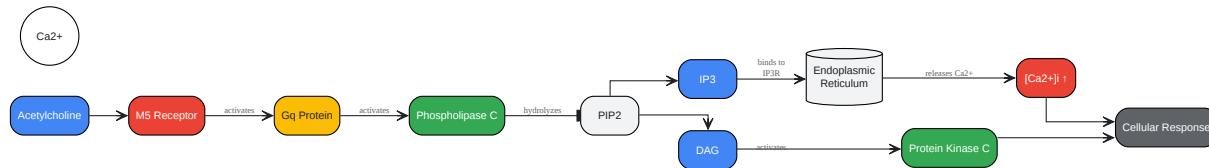
Below is a sequence alignment of the **M5** receptor for *Homo sapiens*, *Mus musculus*, and *Rattus norvegicus*.

M5 Muscarinic Acetylcholine Receptor Amino Acid Sequence Alignment

Signaling Pathways and Experimental Workflows

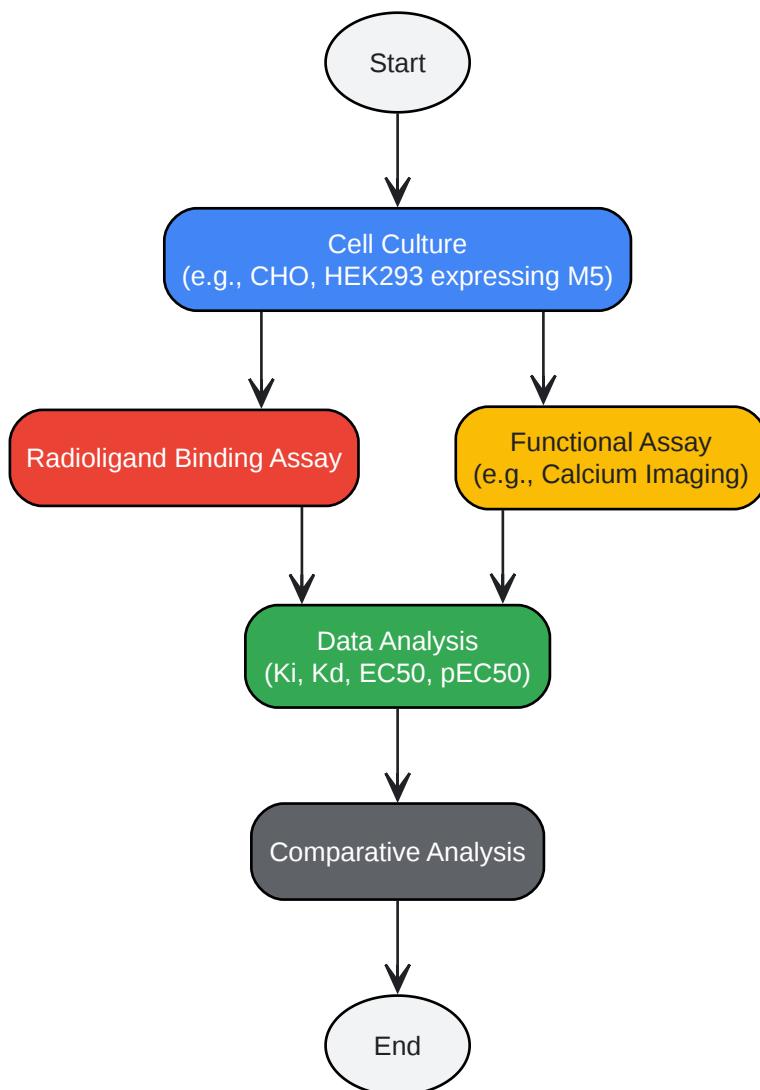
The activation of the **M5** receptor initiates a canonical Gq-mediated signaling cascade. The workflow for studying this pathway and the pharmacological properties of the receptor typically involves a series of established experimental protocols.

M5 Receptor Signaling Pathway

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Caption: **M5** receptor Gq-mediated signaling pathway.

Experimental Workflow for M5 Receptor Characterization



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References

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